molecular formula C19H15F3N2O3 B1682736 Tecovirimat CAS No. 869572-92-9

Tecovirimat

Cat. No.: B1682736
CAS No.: 869572-92-9
M. Wt: 376.3 g/mol
InChI Key: CSKDFZIMJXRJGH-VWLPUNTISA-N
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Mechanism of Action

Target of Action

Tecovirimat primarily targets the orthopoxvirus VP37 envelope wrapping protein . This protein is encoded by all members of the orthopoxvirus genus, which includes viruses such as smallpox, monkeypox, and cowpox . The VP37 protein plays a crucial role in the life cycle of these viruses, particularly in their ability to spread within the host .

Mode of Action

This compound works by inhibiting the activity of the VP37 protein . It blocks the interaction of VP37 with cellular Rab9 GTPase and TIP47 . This interaction is necessary for the formation of egress-competent enveloped virions, which are essential for the cell-to-cell and long-range dissemination of the virus . By blocking this interaction, this compound prevents the formation of these virions, thereby hindering the spread of the virus within the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the viral replication pathway of orthopoxviruses . By inhibiting the function of the VP37 protein, this compound disrupts the normal replication cycle of the virus. This disruption prevents the virus from leaving an infected cell and spreading to other cells . The downstream effect of this action is a reduction in the overall viral load within the host .

Result of Action

The molecular effect of this compound’s action is the inhibition of viral replication . On a cellular level, this results in a decrease in the number of virus particles produced by infected cells . Clinically, this can lead to a reduction in the severity of symptoms and potentially faster recovery from the infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound may be reduced in immunocompromised patients

Chemical Reactions Analysis

Tecovirimat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to alter its functional groups.

    Substitution: Substitution reactions can occur, particularly involving the trifluoromethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Tecovirimat has a wide range of scientific research applications:

Comparison with Similar Compounds

Tecovirimat is unique in its specific activity against orthopoxviruses. Similar compounds include:

This compound’s development and approval mark significant progress in antiviral therapy, providing a crucial tool in the fight against orthopoxvirus infections.

Biological Activity

Tecovirimat, also known as TPOXX, is an antiviral medication primarily developed for the treatment of smallpox. It has garnered attention for its potential efficacy against other orthopoxviruses, including monkeypox. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in clinical settings, and safety profile based on diverse research findings.

This compound functions by inhibiting the viral protein p37, which is crucial for the maturation and release of orthopoxviruses. The p37 protein is encoded by the F13 gene and is highly conserved across various orthopoxviruses, making this compound selectively active against this virus family. By blocking the p37 protein, this compound prevents the formation of intracellular enveloped viruses (IEV), thereby thwarting viral dissemination from infected cells .

Target Protein Function Effect of this compound
p37Viral maturation and releaseInhibition of IEV formation

Case Studies and Trials

  • PALM007 Trial : Conducted in the Democratic Republic of Congo, this study assessed this compound's safety and efficacy in treating mpox among 597 participants. Although well-tolerated with no serious adverse events reported, this compound did not significantly reduce the duration of mpox lesions compared to a placebo .
  • Japanese Monkeypox Cases : Two cases treated with this compound showed rapid resolution of symptoms and viral DNA disappearance shortly after treatment initiation. This suggests potential effectiveness in early intervention scenarios .
  • PLOS Biology Study : A pharmacological model predicted that early administration of this compound could shorten the time to lesion resolution in mpox cases. The study analyzed viral kinetics in nonhuman primates and projected human outcomes based on these findings .

Summary of Findings

  • Efficacy Against Orthopoxviruses : this compound demonstrated strong antiviral activity with EC50 values ranging from 0.01 to 0.07 μM against various strains of orthopoxviruses, including vaccinia and variola .
  • Safety Profile : In clinical settings, this compound has been reported to have a median cytotoxic concentration greater than 50 μM across multiple cell lines, indicating a favorable safety margin .

Table 2: Summary of Clinical Trials

Study Participants Outcome Adverse Events
PALM007597No significant difference in lesion durationNo serious adverse events
Japanese Cases2Rapid symptom resolutionMinimal adverse effects
PLOS BiologyN/APredicted faster lesion resolution with early treatmentN/A

Pharmacokinetics and Drug Interactions

This compound exhibits an oral bioavailability of approximately 48%, which increases when taken with food. It is primarily metabolized to 4-trifluoromethyl benzoic acid (TFMBA), with no active metabolites identified. The drug shows minimal interaction with cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions .

Table 3: Pharmacokinetic Properties

Property Value
Oral Bioavailability~48%
Plasma Protein Binding75% - 82%
Major Metabolite4-trifluoromethyl benzoic acid

Properties

IUPAC Name

N-[(1S,2S,6R,7R,8R,10S)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKDFZIMJXRJGH-VWLPUNTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026474
Record name Tecovirimat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Tecovirimat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Successful viral replication leads to the formation of a number of infectious virion forms. Mature viruses are infectious but remain intracellularly until cell lysis. On the other hand, enveloped virion form is created when mature viruses wrap with late endosomal membranes. The formation of a wrapping complex for enveloped virions is mediated by the orthopoxvirus P37 protein. These egress-competent enveloped virions are released in a nonlytic fashion from the cell and play an essential role in cell-to-cell and long-range dissemination of the virus in the host. The P37 protein is encoded by a highly conserved gene in all members of the orthopoxvirus genus. P37 interacts with the Rab9 GTPase and TIP47, which are components of late endosome-derived transport vesicles. Interaction of P37 and Rab9 GTPase and TIP47 leads to the formation of the virus-specific wrapping complex for enveloped virions. Tecovirimat is an inhibitor of P37: it blocks the interaction of P37 with Rab9 and TIP47, preventing the formation of the wrapping complex.
Record name Tecovirimat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

869572-92-9
Record name Tecovirimat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869572-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tecovirimat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869572929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tecovirimat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tecovirimat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECOVIRIMAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F925RR824R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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